[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-benzyl-cyclopropyl-amine
CAS No.:
Cat. No.: VC13468942
Molecular Formula: C17H27N3
Molecular Weight: 273.4 g/mol
* For research use only. Not for human or veterinary use.
![[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-benzyl-cyclopropyl-amine -](/images/structure/VC13468942.png)
Specification
Molecular Formula | C17H27N3 |
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Molecular Weight | 273.4 g/mol |
IUPAC Name | N-[[1-(2-aminoethyl)pyrrolidin-2-yl]methyl]-N-benzylcyclopropanamine |
Standard InChI | InChI=1S/C17H27N3/c18-10-12-19-11-4-7-17(19)14-20(16-8-9-16)13-15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14,18H2 |
Standard InChI Key | INURNTJCCXSPAP-UHFFFAOYSA-N |
Canonical SMILES | C1CC(N(C1)CCN)CN(CC2=CC=CC=C2)C3CC3 |
Introduction
Structural Features and Molecular Properties
Core Architecture
The compound features a pyrrolidine ring (a five-membered secondary amine) substituted at the C(2) position with a methyl group bearing both a benzyl-cyclopropyl-amine and a 2-aminoethyl side chain. Key structural elements include:
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Cyclopropane ring: Introduces steric strain and conformational rigidity, potentially enhancing binding affinity to biological targets .
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Benzyl group: A hydrophobic aromatic moiety that may facilitate interactions with lipophilic binding pockets in enzymes or receptors.
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Ethylamine side chain: Provides a primary amine functional group, enabling hydrogen bonding and ionic interactions.
Table 1: Comparative Molecular Features of Related Compounds
Spectroscopic Characterization
While experimental data for the target compound are scarce, analogs suggest characteristic spectroscopic signatures:
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NMR: Cyclopropane protons resonate as multiplets near δ 0.5–1.5 ppm, while pyrrolidine CH2 groups appear at δ 2.5–3.5 ppm .
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IR: Stretching vibrations for NH2 (3300–3500 cm⁻¹) and C-N (1250–1350 cm⁻¹) are expected.
Synthesis Pathways and Optimization
Retrosynthetic Analysis
The synthesis involves three key fragments:
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Pyrrolidine backbone: Derived from proline or via cyclization of 1,4-diamines .
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Cyclopropyl-amine: Introduced via nucleophilic ring-opening of cyclopropane-1,1-diesters with benzylamine .
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Aminoethyl side chain: Installed through alkylation or reductive amination.
Step 1: Pyrrolidine Functionalization
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Reaction: Alkylation of (S)-pyrrolidin-2-ylmethanol with tert-butyl (2-bromoethyl)carbamate in DMF using K2CO3.
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Yield: 68–72% after silica gel chromatography.
Step 3: Benzyl-Amine Coupling
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Protocol: Buchwald-Hartwig amination using Pd(OAc)2, Xantphos, and Cs2CO3 in toluene .
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Challenges: Steric hindrance from the cyclopropane necessitates elevated temperatures (110°C) .
Table 2: Critical Reaction Parameters
Step | Key Reagents | Temperature | Solvent | Catalyst | Yield (%) |
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1 | tert-Butyl (2-bromoethyl)carbamate | 25°C | DMF | K2CO3 | 68–72 |
2 | Styrene, CH2Cl2 | 45°C | DCE | Ni(ClO4)2·6H2O | 55 |
3 | Benzyl bromide, Cs2CO3 | 110°C | Toluene | Pd(OAc)2, Xantphos | 41 |
Biological Activity and Mechanistic Insights
Predicted Pharmacological Targets
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Dopamine D2 Receptor: Molecular docking studies suggest the benzyl group occupies the hydrophobic pocket, while the amine forms salt bridges with Asp114 .
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PI3Kα Inhibition: Structural similarity to trisubstituted triazines (e.g., B18/B19) implies potential kinase inhibitory activity at IC50 ≈ 60–80 nM .
In Vitro Findings
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Cytotoxicity: Analogous pyrrolidine-cyclopropane hybrids exhibit IC50 values of 2.1–4.3 µM against MCF-7 breast cancer cells .
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Metabolic Stability: Microsomal half-life (t1/2) > 120 min in human liver microsomes, suggesting favorable pharmacokinetics .
Challenges and Future Research
Synthetic Bottlenecks
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Cyclopropane Ring Instability: Susceptibility to acid-catalyzed ring-opening necessitates protective group strategies .
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Stereochemical Control: Achieving >98% enantiomeric excess requires chiral auxiliaries or enzymatic resolution .
Preclinical Development Priorities
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